![molecular formula C14H15NO3 B14236118 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid CAS No. 255043-69-7](/img/structure/B14236118.png)
6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a hexa-3,5-dienoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar solvents.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the conjugated diene system can undergo electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
- 4-(Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)azobenzene
Comparison: Compared to these similar compounds, 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid is unique due to its hexa-3,5-dienoic acid moiety, which imparts distinct chemical reactivity and biological activity. The presence of the conjugated diene system allows for unique interactions in chemical reactions and biological systems, setting it apart from other dimethylamino-substituted compounds .
Propriétés
Numéro CAS |
255043-69-7 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
6-[4-(dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C14H15NO3/c1-15(2)12-9-7-11(8-10-12)5-3-4-6-13(16)14(17)18/h3-10H,1-2H3,(H,17,18) |
Clé InChI |
NAIDTYRJTBAPHE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC=CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




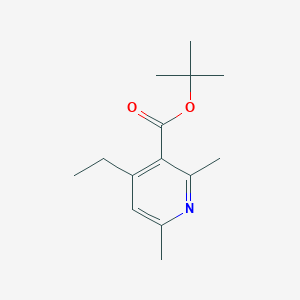
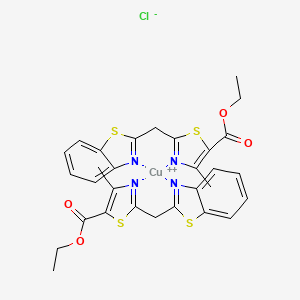
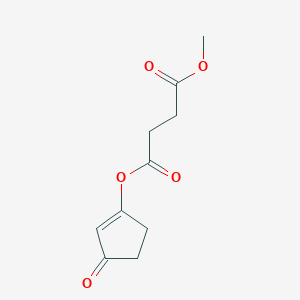
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)
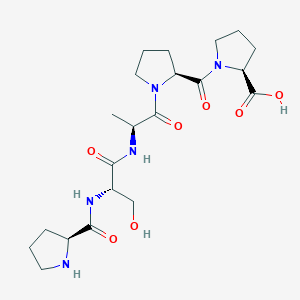
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
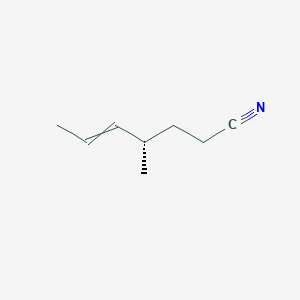
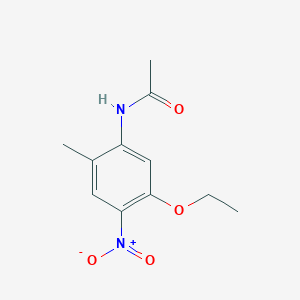


![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
